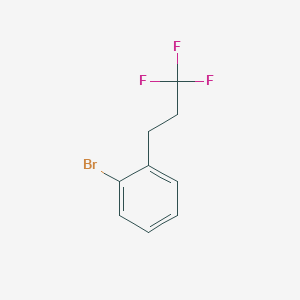

1-Bromo-2-(3,3,3-trifluoropropyl)benzene

CAS No.: 1099597-58-6

Cat. No.: VC2469011

Molecular Formula: C9H8BrF3

Molecular Weight: 253.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1099597-58-6 |

|---|---|

| Molecular Formula | C9H8BrF3 |

| Molecular Weight | 253.06 g/mol |

| IUPAC Name | 1-bromo-2-(3,3,3-trifluoropropyl)benzene |

| Standard InChI | InChI=1S/C9H8BrF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H,5-6H2 |

| Standard InChI Key | LSGCAWKFSPJMRZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CCC(F)(F)F)Br |

| Canonical SMILES | C1=CC=C(C(=C1)CCC(F)(F)F)Br |

Introduction

Basic Properties and Identification

1-Bromo-2-(3,3,3-trifluoropropyl)benzene is characterized by several unique identifiers and fundamental properties that distinguish it from related compounds. The molecule possesses a benzene ring scaffold with strategic functional group placement that influences its chemical behavior and applications.

Chemical Identifiers

The compound can be identified through various systematic naming conventions and registry numbers as detailed in Table 1.

Table 1: Chemical Identifiers of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene

| Identifier | Value |

|---|---|

| CAS Number | 1099597-58-6 |

| Molecular Formula | C₉H₈BrF₃ |

| IUPAC Name | 1-bromo-2-(3,3,3-trifluoropropyl)benzene |

| Standard InChI | InChI=1S/C9H8BrF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H,5-6H2 |

| InChIKey | LSGCAWKFSPJMRZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CCC(F)(F)F)Br |

| PubChem Compound ID | 20443296 |

| MDL Number | MFCD11226673 |

The compound has a molecular weight of 253.06 g/mol, which is calculated based on its atomic composition .

Structural Characteristics

The chemical structure of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene features distinctive functional groups that significantly influence its physical and chemical properties.

Molecular Structure

The compound consists of a benzene ring (C₆H₅) with a bromine atom at position 1 and a 3,3,3-trifluoropropyl chain (-CH₂CH₂CF₃) at position 2. The presence of the bromine atom creates an electron-withdrawing effect on the aromatic ring, while the trifluoropropyl group introduces a highly electronegative region due to the three fluorine atoms at the terminal carbon.

Structural Features

The strategic positioning of the bromine atom adjacent to the trifluoropropyl group creates a unique electronic environment that influences the compound's reactivity patterns. The bromine atom serves as a potential site for further functionalization through various coupling reactions, while the trifluoropropyl group modifies the electronic properties of the aromatic system.

Physical and Chemical Properties

1-Bromo-2-(3,3,3-trifluoropropyl)benzene exhibits distinctive physical and chemical properties that determine its behavior in various chemical environments and applications.

Physical Properties

The physical properties of this compound are influenced by its molecular structure, particularly by the presence of the bromine atom and the fluorinated group. Commercial samples typically have a purity exceeding 97% .

Chemical Reactivity

The chemical reactivity of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene is primarily determined by the bromine atom, which can participate in various substitution and coupling reactions. The trifluoropropyl group modifies the electronic distribution within the molecule, potentially influencing reaction rates and selectivity in organic transformations.

| Hazard Category | Classification |

|---|---|

| Acute Toxicity | Acute Tox. 4 |

| Eye Irritation | Eye Irrit. 2A |

| Skin Irritation | Skin Irrit. 2 |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 |

| Signal Word | Warning |

| GHS Pictogram | GHS07 |

Hazard Statements

The specific hazard statements associated with 1-Bromo-2-(3,3,3-trifluoropropyl)benzene include:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

Stability and Reactivity

Understanding the stability and reactivity of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene is essential for its safe handling and storage, as well as for predicting its behavior in chemical reactions.

Chemical Stability

The compound is stable under recommended storage conditions. No known unusual reactivity has been reported when proper handling guidelines are followed .

Reactivity Parameters

The reactivity profile of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene is summarized in Table 3.

Table 3: Reactivity Parameters of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene

| Parameter | Information |

|---|---|

| Possibility of Hazardous Reactions | None under normal storage conditions |

| Conditions to Avoid | Heat, sparks, open flames, sources of ignition, exposure to moisture |

| Incompatible Materials | Strong oxidizing agents |

| Hazardous Decomposition Products | May include carbon oxides, hydrogen bromide, and hydrogen fluoride under combustion conditions |

The compound should be protected from conditions that could promote decomposition or hazardous reactions .

Applications and Uses

1-Bromo-2-(3,3,3-trifluoropropyl)benzene has specific applications primarily in research and development contexts.

Research Applications

The compound is primarily used for research and development purposes in organic synthesis . Its unique structural features make it valuable for:

-

Serving as a building block in the synthesis of complex organic molecules

-

Participating in metal-catalyzed coupling reactions (such as Suzuki, Stille, or Negishi couplings) due to the reactive bromine atom

-

Contributing to the development of pharmaceuticals, agrochemicals, or specialty materials where fluorinated compounds offer desirable properties

Synthetic Utility

The presence of both a bromine atom and a trifluoropropyl group makes this compound particularly useful in organic synthesis. The bromine functionality allows for further transformations through substitution or coupling reactions, while the fluorinated moiety imparts specific properties such as increased lipophilicity, metabolic stability, or binding affinity in the resulting products.

Comparison with Related Compounds

To better understand the properties and potential applications of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene, it is informative to compare it with structurally related compounds.

Structural Analogs

Several related compounds differ in the position of the functional groups or the nature of the fluorinated substituent:

-

(3,3,3-trifluoropropyl)benzene (CAS: 1579-80-2) lacks the bromine atom but contains the same trifluoropropyl group

-

(1-Bromo-3,3,3-trifluoropropyl)benzene (CAS: 3238-20-8) has a different arrangement of the bromine and trifluoropropyl groups

-

1-Bromo-3-[(3,3,3-trifluoropropyl)sulfanyl]benzene (CAS: 885267-09-4) incorporates a sulfur atom between the benzene ring and the trifluoropropyl group

-

2-Bromobenzotrifluoride (CAS: 392-83-6) contains a trifluoromethyl group instead of a trifluoropropyl group

Comparative Properties

These structural differences result in variations in reactivity, physical properties, and potential applications. For instance, the position of the bromine relative to the fluorinated group can significantly influence the electronic distribution within the molecule, affecting its behavior in reaction systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume